![molecular formula C15H12ClIO3 B2439521 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 345983-01-9](/img/structure/B2439521.png)
4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with chlorobenzyl, iodo, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzaldehyde Core: The initial step involves the formation of the benzaldehyde core, which can be achieved through the oxidation of a suitable benzyl alcohol derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
化学反応の分析
Types of Reactions
4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodo group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid.
Reduction: 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or modifying their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
4-[(4-Chlorobenzyl)oxy]-3,4’-dichloroazobenzene: Similar in structure but with different substituents, leading to distinct properties and applications.
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde: Another related compound with an ethoxy group instead of a methoxy group.
Uniqueness
4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde is unique due to the combination of its substituents, which confer specific reactivity and potential applications that differ from its analogs. The presence of the iodo group, in particular, allows for unique substitution reactions that are not possible with other halogens.
特性
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIO3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQAUWGISNIGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2439438.png)
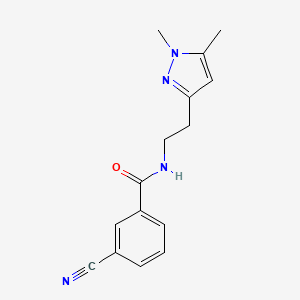
![3-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-1-one](/img/structure/B2439442.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2439443.png)
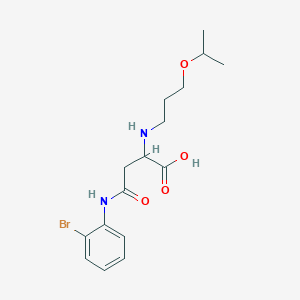
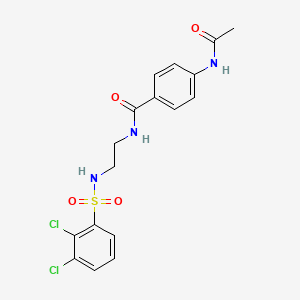
![ETHYL 2-(2-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B2439447.png)
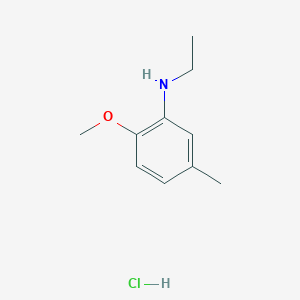
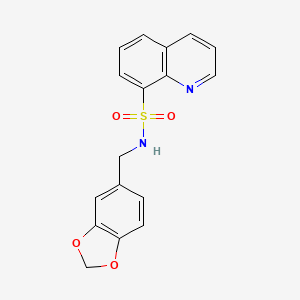
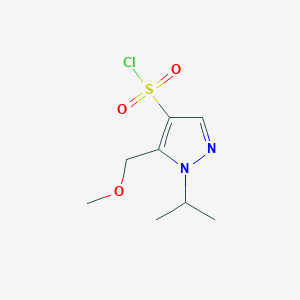
![2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2439453.png)

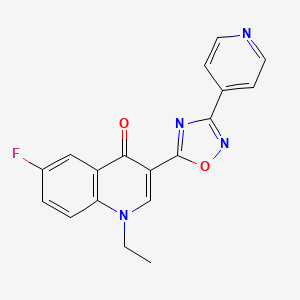
![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2439460.png)
